molecular formula C15H10ClNO B011092 7-Chloro-2-phenylquinolin-4-ol CAS No. 110802-16-9

7-Chloro-2-phenylquinolin-4-ol

Cat. No. B011092
CAS RN: 110802-16-9
M. Wt: 255.7 g/mol
InChI Key: XQOKFGZSHRSHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-phenylquinolin-4-ol is a synthetic compound that has received significant attention from the scientific community due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

7-Chloro-2-phenylquinolin-4-ol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit significant activity against certain types of cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of certain biological molecules.

Mechanism of Action

The mechanism of action of 7-Chloro-2-phenylquinolin-4-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. This compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Additionally, this compound has been found to inhibit the proliferation of cancer cells by blocking the cell cycle at the G1/S checkpoint.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. This compound has also been found to inhibit the migration and invasion of cancer cells, suggesting that it may have antimetastatic properties. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-Chloro-2-phenylquinolin-4-ol in lab experiments is its high potency against cancer cells. This compound has been found to exhibit significant activity against a wide range of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells. Careful dosage and administration protocols must be followed to ensure that the compound does not cause harm to healthy cells.

Future Directions

There are several potential future directions for research on 7-Chloro-2-phenylquinolin-4-ol. One area of interest is the development of new anticancer drugs based on the structure of this compound. Researchers may also explore the use of this compound as a fluorescent probe for the detection of other biological molecules. Additionally, further studies may be conducted to investigate the potential anti-inflammatory and antioxidant properties of this compound for the treatment of various diseases.

Synthesis Methods

The synthesis of 7-Chloro-2-phenylquinolin-4-ol involves the reaction of 2-phenyl-1,2,3,4-tetrahydroquinolin-4-one with phosphorus oxychloride and sodium hydroxide. This reaction results in the formation of this compound as a yellow crystalline solid. The purity of the compound can be increased through recrystallization from a suitable solvent.

properties

CAS RN

110802-16-9

Molecular Formula

C15H10ClNO

Molecular Weight

255.7 g/mol

IUPAC Name

7-chloro-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C15H10ClNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18)

InChI Key

XQOKFGZSHRSHMK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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